1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOPLUGMIVWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as a phenyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring and a trifluoromethyl group, which are known to enhance biological interactions and activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of furan-3-yl-2-hydroxyethylamine : This is achieved by reacting furan-3-carboxaldehyde with an appropriate amine under reductive amination conditions.
- Coupling with 4-(trifluoromethyl)phenyl isocyanate : The intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate to yield the desired urea derivative.
Anticancer Activity
Research indicates that phenyl urea derivatives, including the compound of interest, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit specific molecular pathways involved in cancer progression:
- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is a critical enzyme in tryptophan metabolism linked to immune evasion in tumors. Compounds derived from phenyl urea scaffolds have been shown to selectively inhibit IDO1, leading to reduced tumor growth and enhanced anti-tumor immunity .
| Compound | IDO1 Inhibition IC50 (µM) | Remarks |
|---|---|---|
| i12 | 7-20 | Second most potent IDO1 inhibitor |
| i24 | <5 | Most potent but has toxicity concerns |
Antibacterial Activity
The antibacterial potential of related urea derivatives has also been explored. For instance, compounds with similar structures demonstrated activity against various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, indicating moderate antibacterial efficacy .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Non-covalent Interactions : The furan ring and trifluoromethyl group facilitate hydrogen bonding and hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor functions.
Case Studies
Several studies have documented the biological effects of phenyl urea derivatives:
- Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and evaluated for their ability to inhibit IDO1. The study highlighted the importance of structural modifications in enhancing inhibitory potency while minimizing toxicity .
- Antibacterial Screening : A comparative study assessed the antibacterial activities of various thiourea derivatives against common pathogens, demonstrating that some phenyl urea derivatives possess comparable or superior activity to standard antibiotics like ceftriaxone .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the coupling of a furan-3-yl ethanol derivative and a 4-(trifluoromethyl)phenyl isocyanate. Key parameters include:
- Temperature : Maintain 0–5°C during isocyanate addition to minimize side reactions.
- Solvents : Use anhydrous dichloromethane or THF to enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify furan (δ 6.3–7.1 ppm), hydroxyethyl (δ 3.6–4.2 ppm), and urea carbonyl (δ 155–160 ppm) .
- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS to detect [M+H]+ ion and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, F content .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Protect from moisture and light in amber vials at –20°C under inert gas (argon).
- Stability Assessment : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence biological activity compared to other aryl groups (e.g., methoxy or halogens)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC50 values in enzymatic assays (e.g., kinase inhibition) between analogs. The CF3 group enhances lipophilicity and electron-withdrawing effects, potentially improving target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions between the CF3 group and hydrophobic pockets in target proteins .
Q. How can researchers resolve discrepancies in biological assay data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay Optimization :
- Standardize cell lines (e.g., use low-passage HEK293) and incubation times.
- Validate compound solubility (e.g., DMSO stock concentration ≤0.1%) .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and use nonlinear regression for dose-response curves .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) with target receptors over 100 ns .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification :
- SPR Biosensing : Screen against kinase libraries to measure binding kinetics (ka/kd) .
- CRISPR-Cas9 Knockout : Identify gene targets by correlating compound efficacy with gene expression .
- Pathway Analysis : Use transcriptomics (RNA-seq) to map differentially expressed genes post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
